molecular formula C7H9NO2S B8606844 2-(Methylsulfonylmethyl)pyridine

2-(Methylsulfonylmethyl)pyridine

Cat. No. B8606844
M. Wt: 171.22 g/mol
InChI Key: MEKMZMDIQFXONK-UHFFFAOYSA-N
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Patent
US04006150

Procedure details

Meta-chloroperbenzoic acid, 85% solution, 1.27 g., 6 mmoles) was added to 2-(methylsulfonylmethyl)-pyridine .08 g., 6 mmoles) in 10 mls. of ethylene chloride. The resulting solution was allowed to stand at room temperature overnight and then was chilled and filtered. The filtrate was evaporated and cyrstallization of the oily residue was induced by scratching. Recrystallization from toluene and isopropanol gave 0.6 g. of the title compound as white needles (melting range 153-155° C.). Analysis for C7H9NO3S:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH3:12][S:13]([CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1)(=[O:15])=[O:14]>C(Cl)CCl>[CH3:12][S:13]([CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N+:18]=1[O-:9])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)CC1=NC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was chilled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene and isopropanol
CUSTOM
Type
CUSTOM
Details
gave 0.6 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)CC1=[N+](C=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.